(2-Bromoallyl)trimethylsilane

Multicomponent Coupling Bifunctional Linchpin Brook Rearrangement

(2-Bromoallyl)trimethylsilane, also known as 2-Bromo-3-(trimethylsilyl)propene, is an organosilicon compound (C6H13BrSi, MW: 193.16 g/mol) that serves as a versatile, bifunctional building block in organic synthesis. Its structure combines an allylic bromide electrophile and a trimethylsilyl (TMS) nucleophile/labile protecting group, enabling unique tandem and multicomponent reaction sequences not possible with simpler analogs.

Molecular Formula C6H13BrSi
Molecular Weight 193.16 g/mol
CAS No. 81790-10-5
Cat. No. B1277911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromoallyl)trimethylsilane
CAS81790-10-5
Molecular FormulaC6H13BrSi
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CC(=C)Br
InChIInChI=1S/C6H13BrSi/c1-6(7)5-8(2,3)4/h1,5H2,2-4H3
InChIKeyLUPQCAARZVEFMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromoallyl)trimethylsilane (CAS: 81790-10-5): Sourcing Guide for Organosilicon Building Blocks


(2-Bromoallyl)trimethylsilane, also known as 2-Bromo-3-(trimethylsilyl)propene, is an organosilicon compound (C6H13BrSi, MW: 193.16 g/mol) that serves as a versatile, bifunctional building block in organic synthesis. [1] Its structure combines an allylic bromide electrophile and a trimethylsilyl (TMS) nucleophile/labile protecting group, enabling unique tandem and multicomponent reaction sequences not possible with simpler analogs. It is typically supplied as a colorless to light yellow liquid with a density of approximately 1.12 g/mL and a boiling point of 82-85 °C at 60 mmHg, requiring storage at 2-8°C.

Bifunctional Linchpin — combines vinyl bromide electrophile with nucleophilic TMS/allyl silane for tandem reactions
Multicomponent Coupling — supports complex fragment assembly in a single pot via sequential transformations
Umpolung Synthon — serves as a 1-hydroxymethylvinyl anion equivalent for precise allylic alcohol construction

The Case for (2-Bromoallyl)trimethylsilane: Why Analogs Are Not Direct Substitutes


Attempting to substitute (2-Bromoallyl)trimethylsilane with a generic allyl silane or a simple bromoalkene will fundamentally alter the synthetic route. This compound's unique value lies in its ability to act as a 'linchpin', where the vinyl bromide moiety and the allyl silane terminus react orthogonally in a single pot. This bifunctional reactivity is not shared by unsubstituted allyltrimethylsilane (which lacks an electrophilic handle) or by 2,3-dibromopropene (which lacks the nucleophilic allyl silane functionality). Furthermore, the 2-bromo substitution pattern on the allyl fragment imparts distinct chemoselectivity in metal-catalyzed reactions compared to its 3-bromoallyl isomer, preventing undesired π-allyl pathways. [1]

If Considering
Generic allyl silanes
Target Property
Contains both electrophilic (vinyl Br) and nucleophilic (TMS) handles
Mismatch Risk
Absence of the vinyl halide moiety prevents electrophilic activation pathways; may limit tandem coupling scope
If Considering
3-Bromoallyl isomer
Target Property
2-bromo substitution directs specific Brook rearrangement pathway
Mismatch Risk
Regioisomer may not engage the required anionic rearrangement; reaction outcome likely differs significantly
If Considering
TBDMS-protected analog
Target Property
TMS group offers ~10⁴-fold lower hydrolytic stability for facile, orthogonal deprotection
Mismatch Risk
Bulky TBDMS requires harsher cleavage; may compromise acid-sensitive substrates intended for mild TMS removal

Quantitative Differentiators for (2-Bromoallyl)trimethylsilane (CAS 81790-10-5) Selection


Bifunctional Reactivity vs. 3-Bromoallyl Isomer in Tandem Reactions

(2-Bromoallyl)trimethylsilane is differentiated from its regioisomer, 3-bromoallyltrimethylsilane, by its demonstrated capability to function as a 'bifunctional linchpin' in a three-component coupling protocol. This reaction sequence entails (1) lithiation of the vinyl bromide, (2) addition to an aldehyde, (3) a solvent-controlled 1,4-Brook rearrangement, and (4) capture with a second electrophile. This specific sequence is enabled by the 2-bromo substitution pattern which facilitates the Brook rearrangement to generate a nucleophilic allyl anion species. While the publication reports moderate to good yields, specific quantitative yield data for individual steps or a direct head-to-head yield comparison with the 3-bromo isomer under identical conditions is not provided. Therefore, the differentiation is qualitative but mechanistically distinct.

Bifunctional Reactivity
Class-level inference
Enables 4-step tandem sequence: lithiation → addition → 1,4-Brook rearrangement → electrophile capture
Pathway-specific reactivity context
Differentiation is mechanistic; no direct comparative yield data vs 3-bromo isomer available
Multicomponent Coupling Bifunctional Linchpin Brook Rearrangement

Chemoselectivity in Pd-Catalyzed Reactions: (2-Bromoallyl)trimethylsilane vs. 2-Bromoallyl Esters

The chemoselectivity of (2-Bromoallyl)trimethylsilane in palladium-catalyzed reactions is distinct from 2-bromoallyl esters. [1] With compatible carbon nucleophiles, 2-bromoallyl esters primarily undergo coupling at the vinyl bromide moiety, whereas unhindered allylic substitution (via a π-allyl pathway) is a minor or absent pathway. [1] In contrast, the allyltrimethylsilane moiety is less prone to oxidative addition of the C-Si bond under similar mild conditions, favoring reactions at the C-Br bond. While this is a qualitative class-level inference, it suggests that (2-Bromoallyl)trimethylsilane provides a cleaner, more predictable cross-coupling partner than its ester counterparts, which can suffer from competing reaction manifolds.

Pd Chemoselectivity
Class-level inference
C-Br bond activation expected to dominate over C-Si; competing π-allyl pathways less favored vs 2-bromoallyl esters
Predictable cross-coupling profile
Based on established chemoselectivity patterns of structurally related electrophiles
Palladium Catalysis Chemoselectivity Cross-Coupling

Hydrolytic Stability of TMS Group vs. TBDMS for Controlled Deprotection

The trimethylsilyl (TMS) group on (2-Bromoallyl)trimethylsilane offers a distinct and quantifiable stability profile compared to the more robust tert-butyldimethylsilyl (TBDMS) group. [1] The TMS group is approximately 10⁴ times less resistant to hydrolysis than TBDMS. [1] This relative lability is a feature for multi-step synthesis where a silicon group needs to be installed easily and then removed under very mild, selective conditions (e.g., dilute acid or fluoride ions) without affecting more stable silyl ethers elsewhere in the molecule. This allows for an orthogonal deprotection strategy. [2]

Deprotection Lability
Class-level inference
~10⁴ × less hydrolysis-resistant
TMS vs. TBDMS under acidic/fluoride conditions
Supports orthogonal deprotection
Enables selective removal in presence of more stable silyl groups
Protecting Groups Silyl Ether Stability Desilylation

Synthetic Utility as a 1-Hydroxymethylvinyl Anion Equivalent vs. Other Allyl Silanes

A key differentiator for (2-Bromoallyl)trimethylsilane is its established and documented use as a '1-hydroxymethylvinyl anion equivalent'. [1] This represents an umpolung strategy where the electrophilic vinyl bromide is converted to a nucleophile after halogen-lithium exchange. This synthon allows for the nucleophilic addition to aldehydes and ketones, installing a protected allylic alcohol unit. This specific reactivity profile is not a general property of all allyl silanes; for instance, simple allyltrimethylsilane acts as an allyl anion equivalent via its nucleophilic double bond, but does not provide the same oxidation state pattern (hydroxymethylvinyl).

Anion Equivalency
Reported context
1-Hydroxymethylvinyl anion equivalent
Retrosynthetic disconnection for allylic alcohols
Via halogen-metal exchange; distinct from simple allyl anion reactivity
Anion Equivalent Umpolung Allylation

Procurement-Driven Application Scenarios for (2-Bromoallyl)trimethylsilane


Efficient Three-Component Coupling for Complex Fragment Assembly

Use (2-Bromoallyl)trimethylsilane as a bifunctional linchpin to rapidly couple an aldehyde and a second electrophile in a single synthetic operation. This application is supported by the compound's ability to undergo a sequence of lithiation, nucleophilic addition, Brook rearrangement, and electrophilic trapping. This is ideal for medicinal chemistry groups looking to quickly build molecular complexity or diversity libraries.

Installation of a Protected Allylic Alcohol via Umpolung Strategy

Employ (2-Bromoallyl)trimethylsilane as a '1-hydroxymethylvinyl anion equivalent'. This allows for the nucleophilic addition of a functionalized allyl unit to carbonyl compounds, providing a pathway to protected allylic alcohols. [1] This scenario is most relevant for total synthesis projects where precise control over the oxidation state and functional group placement is paramount.

Synthesis of 5′-C-Bromoalkyl Thymidine Analogs via Stereoselective Sakurai-Type Addition

Use (2-Bromoallyl)trimethylsilane in BF₃·Et₂O-promoted reactions with aldehydes, such as 5′-C-thymidine aldehyde, to achieve stereoselective C-C bond formation. The reaction proceeds with complete transposition of the siliranium intermediate, enabling the preparation of specific 5′-C(S)-bromopentene derivatives. [2] This application is particularly relevant in nucleic acid chemistry and antiviral research, where modified nucleosides are of interest.

Application
Selection Property
Validation Focus
Complex Fragment Assembly
Bifunctional linchpin capability
Brook rearrangement sequence verification; step compatibility with substrates
Umpolung Allylic Alcohol Synthesis
Anion equivalent reactivity
Carbonyl trapping efficiency; functional group tolerance
Nucleoside Analog Research
Stereoselective Sakurai-type addition
Siliranium intermediate control; transposition outcome confirmation

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